molecular formula C10H6F3N3O B13214675 (E)-5,7,8-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5,7,8-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13214675
M. Wt: 241.17 g/mol
InChI Key: PHKBNPRAICPLFU-UHFFFAOYSA-N
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Description

(E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is a fluorinated isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves the following steps:

    Fluorination: Introduction of fluorine atoms at the 5, 7, and 8 positions of the isoquinoline ring.

    Hydroxylation: Introduction of a hydroxyl group to form the N’-hydroxy derivative.

    Carboximidamide Formation: Conversion of the carboxylic acid group to a carboximidamide group.

The reaction conditions often involve the use of fluorinating agents such as Selectfluor, and hydroxylation can be achieved using hydroxylamine derivatives under controlled conditions. The final step involves the use of reagents like carbodiimides to form the carboximidamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale fluorination and hydroxylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted isoquinoline derivatives.

Scientific Research Applications

(E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the hydroxyl and carboximidamide groups participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5,7,8-Trifluoroisoquinoline: Lacks the hydroxyl and carboximidamide groups, making it less versatile in terms of chemical reactivity.

    N’-hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atoms, resulting in different binding properties and biological activities.

Uniqueness

(E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of fluorine atoms, hydroxyl group, and carboximidamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H6F3N3O

Molecular Weight

241.17 g/mol

IUPAC Name

5,7,8-trifluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H6F3N3O/c11-5-3-6(12)8(13)7-4(5)1-2-15-9(7)10(14)16-17/h1-3,17H,(H2,14,16)

InChI Key

PHKBNPRAICPLFU-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=C1C(=CC(=C2F)F)F)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2F)F)F)C(=NO)N

Origin of Product

United States

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